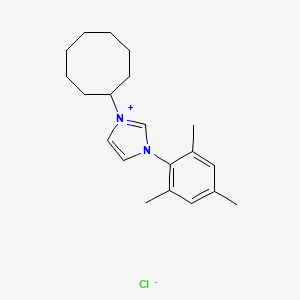
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C20H29ClN2 and a molecular weight of 332.91 g/mol . It is an ionic liquid, which is a salt in the liquid state at room temperature. This compound is known for its unique structure, which includes a cyclooctyl group and a mesityl group attached to an imidazolium core.
准备方法
The synthesis of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride typically involves the reaction of 1-cyclooctyl-1H-imidazole with mesityl chloride under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The product is then purified through recrystallization or column chromatography .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
化学反应分析
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions, to form different ionic liquids.
Oxidation and Reduction: The imidazolium core can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Complex Formation: This compound can form complexes with transition metals, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride has several applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic liquid properties. Its ability to dissolve a wide range of compounds makes it valuable in green chemistry.
Biology: This compound can be used in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its ionic nature can help in the controlled release of therapeutic agents.
作用机制
The mechanism of action of 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride is largely dependent on its ionic nature. The imidazolium core can interact with various molecular targets through ionic interactions, hydrogen bonding, and π-π stacking. These interactions can influence the solubility, stability, and reactivity of other molecules in solution. The cyclooctyl and mesityl groups provide steric hindrance, which can affect the compound’s overall reactivity and selectivity in chemical reactions .
相似化合物的比较
1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium chloride: This compound has a shorter alkyl chain and is less sterically hindered, making it more reactive in certain applications.
1-Ethyl-3-methylimidazolium chloride: Similar to the butyl derivative, but with even less steric hindrance.
1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride: This compound has a cyclohexyl group instead of a cyclooctyl group, which affects its physical properties and reactivity.
The uniqueness of this compound lies in its combination of a bulky cyclooctyl group and a mesityl group, which provides unique steric and electronic properties that can be advantageous in specific applications.
属性
IUPAC Name |
1-cyclooctyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N2.ClH/c1-16-13-17(2)20(18(3)14-16)22-12-11-21(15-22)19-9-7-5-4-6-8-10-19;/h11-15,19H,4-10H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBADTLQSZGLDQ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCCCCC3)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
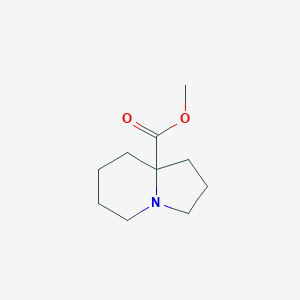
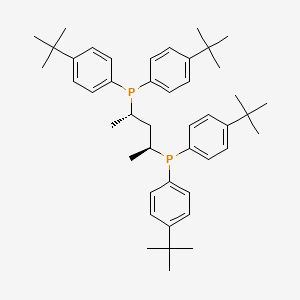
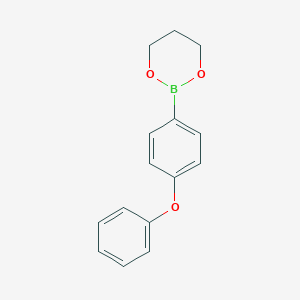

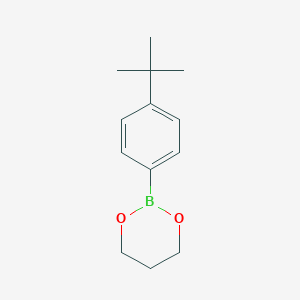
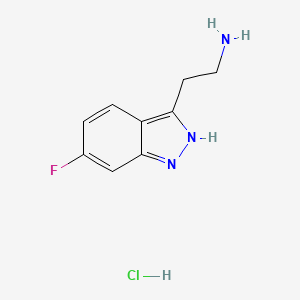
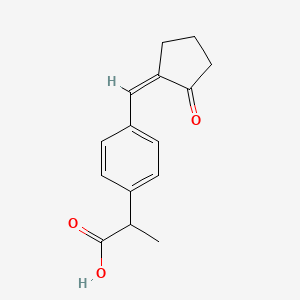
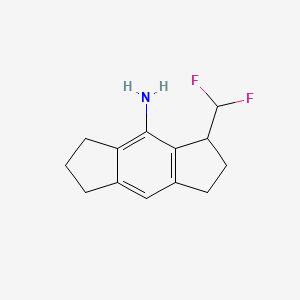
![3-Oxaspiro[5.5]undecan-8-one](/img/structure/B8200386.png)
![tert-Butyl 4-(2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate](/img/structure/B8200393.png)
![1-Bromo-3-isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200402.png)
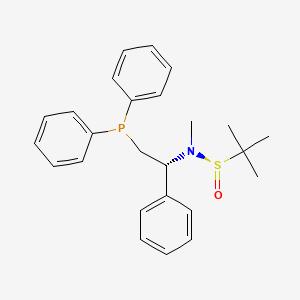
![2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]naphthalen-4-amine](/img/structure/B8200428.png)
![(R)-3,3'-Di-9-anthracenyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B8200432.png)
